molecular formula C10H11NO3 B1601115 ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 80709-78-0

ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No.: B1601115
CAS No.: 80709-78-0
M. Wt: 193.2 g/mol
InChI Key: GDOXDFUPXCOUGX-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate ( 80709-78-0) is a high-value heterocyclic building block with a molecular formula of C10H11NO3 and a molecular weight of 193.20 g/mol . This compound features a fused furan-pyrrole core system substituted with a methyl group and an ethyl ester functional group . This unique structure confers excellent stability and reactivity, making it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals . The ethyl ester group enhances solubility in organic solvents, facilitating further chemical modifications and derivatization, while the furan and pyrrole moieties contribute to its potential biological activity in medicinal chemistry research . As a specialized fine chemical, it is typically used in controlled laboratory environments. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can avail themselves of this compound in various quantities from specialized suppliers . Please refer to the relevant safety data sheet for handling information.

Properties

IUPAC Name

ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-3-13-10(12)8-5-9-7(11-8)4-6(2)14-9/h4-5,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOXDFUPXCOUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508420
Record name Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80709-78-0
Record name Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse pharmacological properties. This article delves into its biological activity, synthesis, and potential applications based on various studies.

Chemical Structure and Synthesis

This compound belongs to the furo[3,2-b]pyrrole family, which is characterized by a fused pyrrole and furan ring structure. The compound can be synthesized through several methods, including the Hemetsberger–Knittel protocol, which involves nucleophilic substitution and cyclization reactions. The general synthetic pathway includes:

  • Nucleophilic Substitution : Reacting halogenated aliphatic carboxylic acid esters with suitable nucleophiles.
  • Knoevenagel Condensation : Forming a β-carbonyl compound.
  • Thermolysis : Promoting intramolecular cyclization to yield the final furo[3,2-b]pyrrole structure.

Pharmacological Properties

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Research has shown that derivatives of furo[3,2-b]pyrroles possess significant antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anti-inflammatory Effects : Studies indicate that compounds in this class can inhibit pro-inflammatory pathways, suggesting potential use in treating inflammatory diseases .
  • Analgesic Activity : Some derivatives have been screened for analgesic effects, demonstrating efficacy comparable to conventional pain relievers .
  • Enzyme Inhibition : this compound has been identified as a potent inhibitor of D-amino acid oxidase (DAO), which is relevant for therapeutic strategies in schizophrenia .

The biological activity of this compound can be attributed to its structural similarity to naturally occurring biomolecules, allowing it to interact with various enzymes and receptors. Its mechanism includes:

  • Enzyme Interaction : The compound acts as a probe for studying enzyme mechanisms due to its ability to mimic substrate structures .
  • Cell Membrane Penetration : The lipophilic nature of the compound enhances its ability to penetrate cell membranes, facilitating intracellular action .

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Antimicrobial Screening : A study reported that certain derivatives showed minimum inhibitory concentrations (MIC) against E. coli and Micrococcus luteus in the micromolar range, indicating strong antibacterial properties .
    CompoundMIC (µM)Target Organism
    5c<20.48Micrococcus luteus
    6a>20.48Escherichia coli
  • Anti-inflammatory Studies : Another investigation highlighted the anti-inflammatory potential of furo[3,2-b]pyrroles through inhibition of cytokine production in vitro .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate has been identified as a pharmacophore in drug development. Its ability to modulate biochemical pathways makes it an attractive candidate for therapeutic applications. Research indicates potential anti-inflammatory and antimicrobial properties.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

  • Oxidation: Converts to corresponding carboxylic acids.
  • Reduction: Forms alcohols or amines.
  • Substitution Reactions: Introduces different functional groups.

These reactions highlight its utility in synthesizing more complex molecules and derivatives.

Biological Research

Research into the biological interactions of this compound suggests potential applications in studying enzyme interactions and cellular processes. Its structural features allow it to bind to specific molecular targets, influencing their activity.

Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against Micrococcus luteus, with an MIC value lower than previously reported compounds .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression . Further investigations are required to explore its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Ethyl vs. Methyl Esters
  • For example, methyl esters are typically more polar than ethyl analogs, influencing their chromatographic behavior and reactivity in nucleophilic substitutions .
Brominated Derivatives
  • Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS: 80709-83-7) introduces a bromine atom at position 2, increasing molecular weight to 258.07 g/mol and melting point to 120°C . Bromine enhances electrophilic substitution reactivity, making it a key intermediate for cross-coupling reactions (e.g., Stille or Suzuki couplings) in semiconductor synthesis .
Formylated Derivatives
  • Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS: Not provided) adds a formyl group at position 2, enabling condensation reactions with benzothiazolium salts to form push-pull chromophores for cyanine dyes or bioactive compounds .

Heterocycle Modifications: Furo vs. Thieno Analogs

Replacing the furan ring with a thiophene (thieno) moiety significantly alters electronic properties:

  • Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS: 238749-50-3) has a molecular weight of 274.13 g/mol and a sulfur atom, which increases electron delocalization and thermal stability. This compound is critical in synthesizing organic semiconductors for field-effect transistors .
  • Thieno derivatives exhibit lower solubility in water compared to furo analogs due to sulfur’s hydrophobicity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Reactivity
Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate 179.18 Not reported Moderate in organic solvents Ester hydrolysis, Mannich reactions
Ethyl 2-bromo-4H-furo analog 258.07 120 Low in water Cross-coupling reactions
Ethyl thieno[3,2-b]pyrrole analog 274.13 Not reported Sparingly in water Semiconductor synthesis

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves the construction of the fused furo[3,2-b]pyrrole ring system with a carboxylate ester functional group at position 5 and a methyl substituent at position 2. The key steps include:

  • Formation of the pyrrole ring fused with a furan ring.
  • Introduction of the ester group at the 5-position.
  • Methyl substitution at the 2-position.

Preparation via Esterification and Alkylation

A representative method involves starting from the corresponding 4H-furo[3,2-b]pyrrole-5-carboxylate esters and performing selective alkylation at the 2-position. For example, methyl 2-(triphenylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylate was synthesized by reaction of the parent ester with triphenylmethyl chloride in the presence of sodium hydride in dimethylformamide (DMF), achieving a high yield of 89%.

Key Reaction Conditions:

Step Reagents/Conditions Yield (%) Notes
Formation of pyrrole N-anion Sodium hydride in DMF - Initial step to generate reactive species
Alkylation Triphenylmethyl chloride, room temperature 89 Reaction proceeds overnight
Workup Quenching with ice water, filtration - Precipitate isolated and purified

The mechanism involves the formation of a pyrrole N-anion, which initially forms an ion pair with the bulky tritylium ion. Due to steric hindrance from the adjacent ester and furan rings, the tritylium ion migrates to the electron-rich C-2 carbon, favoring alkylation at this position.

Hydrolysis to Carboxylic Acid and Subsequent Transformations

The ester group can be hydrolyzed under basic conditions to yield the corresponding 4H-furo[3,2-b]pyrrole-5-carboxylic acid derivatives. Hydrolysis is typically performed by refluxing the ester with aqueous sodium hydroxide for 1.5 to 4 hours, followed by acidification to precipitate the acid in yields ranging from 66% to 80%.

Step Reagents/Conditions Yield (%) Notes
Hydrolysis NaOH (aqueous), reflux 1.5-4h 66-80 Acidification with HCl to isolate acid

These acids can be further modified by formylation under Vilsmeier-Haack conditions or by decarboxylation with trifluoroacetic acid followed by formylation using triethyl orthoformate, leading to aldehyde derivatives.

Synthesis of Carboxhydrazide Derivatives and Microwave-Assisted Reactions

Another preparation route involves converting the ester to the corresponding carboxhydrazide, which can then react with various aldehydes to form hydrazones and other heterocyclic derivatives. This method offers versatility in synthesizing diverse furo[3,2-b]pyrrole derivatives.

Microwave irradiation has been employed to enhance these reactions, significantly reducing reaction times and improving yields. For example, reactions of substituted furo[3,2-b]pyrrole-5-carboxhydrazides with 5-arylfuran-2-carboxaldehydes under microwave conditions afforded hydrazones with increased efficiency.

Reaction Type Conditions Yield (%) Notes
Hydrazide formation Reaction of ester with hydrazine - Precursor for further derivatization
Hydrazone formation Aldehydes, catalytic acid, ethanol, 60°C, microwave irradiation 48-75 Microwave reduces time to minutes

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Remarks
Alkylation of ester 4H-furo[3,2-b]pyrrole-5-carboxylate ester Sodium hydride, triphenylmethyl chloride, DMF, RT overnight 89 Selective C-2 alkylation
Hydrolysis to acid Ester NaOH aqueous, reflux 1.5-4h, acidification 66-80 Prepares carboxylic acid derivatives
Formylation and decarboxylation Acid Trifluoroacetic acid, triethyl orthoformate 55-58 Aldehyde derivatives synthesis
Hydrazide and hydrazone synthesis Ester → hydrazide Hydrazine, aldehydes, catalytic acid, microwave 48-75 Microwave-assisted synthesis

Research Findings and Analytical Data

  • The 1H NMR spectra of the alkylated esters show characteristic singlets for the NH group (~11.66 ppm) and aromatic protons consistent with the furo[3,2-b]pyrrole system.
  • IR spectra confirm the presence of NH groups (around 3373-3190 cm⁻¹) and carbonyl groups (1630-1640 cm⁻¹) in acids and esters.
  • Microwave-assisted reactions significantly reduce reaction times from hours to minutes and improve yields by 10-20% compared to conventional heating.
  • Elemental analyses and melting points confirm the purity and identity of synthesized compounds.

Q & A

What are the established synthetic routes for ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate, and what are their mechanistic considerations?

Basic Research Question
The compound is typically synthesized via Vilsmeier formylation or nucleophilic substitution reactions. For example, methyl 4H-furo[3,2-b]pyrrole-5-carboxylate derivatives undergo formylation at the 2-position under Vilsmeier conditions (POCl₃/DMF), followed by esterification to introduce the ethyl group . Alternatively, sodium salt intermediates of the parent ester can react with alkyl halides in DMF to introduce substituents at the 4-position . Key mechanistic steps include electrophilic aromatic substitution for formylation and SN2 pathways for alkylation.

How can researchers validate the structural integrity of this compound using spectroscopic and analytical methods?

Basic Research Question
1H/13C NMR and elemental analysis are critical for structural validation. For instance:

  • 1H NMR : The 2-methyl group appears as a singlet (~δ 2.5 ppm), while the ethyl ester shows characteristic triplets (δ 1.3–1.4 ppm for CH₃ and δ 4.1–4.3 ppm for CH₂) .
  • 13C NMR : The ester carbonyl resonates at ~δ 165–170 ppm, and the furan/pyrrole carbons appear between δ 100–150 ppm .
  • Elemental Analysis : Discrepancies >0.3% in C/H/N/S suggest impurities; recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) is recommended for purification .

What strategies optimize the yield of this compound under microwave-assisted conditions?

Advanced Research Question
Microwave irradiation enhances reaction efficiency by reducing time and improving regioselectivity. For example:

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve microwave absorption and reaction homogeneity .
  • Catalyst Screening : Potassium acetate or NaH accelerates substitution reactions (e.g., benzylation at the 4-position) .
  • Temperature Control : Maintaining 60–80°C prevents decomposition of thermally sensitive intermediates . Reported yields increase from ~60% (conventional heating) to >85% under optimized microwave conditions .

How should researchers address contradictions in spectroscopic data for derivatives of this compound?

Advanced Research Question
Contradictions often arise from signal overlap (e.g., aromatic protons in fused-ring systems) or dynamic processes (e.g., tautomerism). Mitigation strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1H-1H or 1H-13C couplings .
  • Variable-Temperature NMR : Identifies tautomeric equilibria; sharpening of signals at low temperatures confirms static structures .
  • X-ray Crystallography : Provides unambiguous confirmation of regiochemistry, as seen in related pyrrolidinone derivatives .

What computational methods support the design of this compound derivatives for biological studies?

Advanced Research Question
Density Functional Theory (DFT) predicts electronic properties and reactivity:

  • Frontier Molecular Orbitals (HOMO/LUMO) : Guide modifications to enhance electrophilicity at the 2- or 4-positions for functionalization .
  • Molecular Docking : Screens potential bioactivity by simulating interactions with target proteins (e.g., TGR5 agonists in ) .
  • Solvent Effect Modeling : COSMO-RS calculations optimize solvent selection for synthesis .

What are the challenges in achieving high purity (>98%) for this compound, and how can they be resolved?

Advanced Research Question
Common impurities include unreacted starting materials and regioisomers . Solutions involve:

  • Chromatographic Techniques : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) separates closely related isomers .
  • Recrystallization : Ethanol/water mixtures preferentially crystallize the target compound over methyl ester byproducts .
  • Mass-Directed Purification : LC-MS identifies and isolates the desired m/z peak for high-purity fractions .

How does the electronic nature of substituents influence the reactivity of this compound in heterocyclic functionalization?

Advanced Research Question
Electron-donating groups (e.g., -OMe, -CH₃) at the 4-position activate the furan ring for electrophilic attacks, while electron-withdrawing groups (e.g., -CN, -COOR) direct reactivity to the pyrrole moiety. For example:

  • 4-Methyl Derivatives : Undergo Vilsmeier formylation at the 2-position with >90% regioselectivity .
  • 4-Benzyl Derivatives : Facilitate nucleophilic aromatic substitution at the 6-position when treated with thiols or amines .
    Steric effects from bulky substituents (e.g., benzyl) may necessitate longer reaction times or higher temperatures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate

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